3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one
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Overview
Description
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one is a heterocyclic compound featuring an azetidinone ring, which is a four-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with 3,3-dimethylazetidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted azetidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the azetidinone ring can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-phenylazetidin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
3,3-Dimethyl-1-(4-methoxyphenyl)azetidin-2-one: Contains a methoxy group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one is unique due to the presence of both the nitrophenyl group and the azetidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-1-(4-nitrophenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)7-12(10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXZFGDKLVXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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